6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the 2-fluorophenyl group with the piperazine moiety is carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.
Carbonylation: The final step involves the introduction of the carbonyl group to form the piperazine-1-carbonyl moiety. This can be achieved through a carbonylation reaction using carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to and modulating the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one: Similar structure with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
6-bromo-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one: Similar structure with a chlorine atom on the phenyl ring, affecting its interaction with molecular targets.
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-thione: Similar structure with a thione group instead of a carbonyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-bromo-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3/c21-14-5-6-18-13(11-14)12-15(20(26)27-18)19(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVUNGTIDFZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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